molecular formula C4H6O2 B3327299 Isopropenyl formate CAS No. 32978-00-0

Isopropenyl formate

Cat. No.: B3327299
CAS No.: 32978-00-0
M. Wt: 86.09 g/mol
InChI Key: CAVPDPHVQVHXCQ-UHFFFAOYSA-N
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Description

Isopropenyl formate is an organic compound with the molecular formula C₄H₆O₂ It is an ester formed from isopropenyl alcohol and formic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropenyl formate can be synthesized through the esterification of isopropenyl alcohol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor where isopropenyl alcohol and formic acid are fed into the reactor along with a catalyst. The reaction mixture is heated, and the product is continuously distilled off to achieve high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including carbon dioxide and water.

    Reduction: Reduction of this compound can yield isopropenyl alcohol and formic acid.

    Substitution: It can participate in nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.

Major Products Formed:

    Oxidation: Carbon dioxide and water.

    Reduction: Isopropenyl alcohol and formic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isopropenyl formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.

    Biology: It serves as a reagent in biochemical assays and studies involving ester hydrolysis.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form biodegradable esters.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of isopropenyl formate involves its interaction with various molecular targets through esterification and hydrolysis reactions. The formate group can be hydrolyzed to release formic acid, which can then participate in further biochemical pathways. The isopropenyl group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

    Isopropyl formate: Similar in structure but has an isopropyl group instead of an isopropenyl group.

    Ethyl formate: Contains an ethyl group instead of an isopropenyl group.

    Methyl formate: Contains a methyl group instead of an isopropenyl group.

Uniqueness: Isopropenyl formate is unique due to the presence of the isopropenyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the reactivity of the isopropenyl group is advantageous.

Properties

IUPAC Name

prop-1-en-2-yl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-4(2)6-3-5/h3H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVPDPHVQVHXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropenyl formate

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